Reglan
Overview
Description
Reglan, known chemically as metoclopramide, is a medication primarily used to treat gastrointestinal conditions. It is commonly prescribed for gastroesophageal reflux disease, gastroparesis, and to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery . Metoclopramide works by enhancing the motility of the upper gastrointestinal tract, thus facilitating gastric emptying without increasing gastric secretions .
Mechanism of Action
Target of Action
Metoclopramide, also known as Reglan, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) in the area postrema of the brain . These receptors play a crucial role in the regulation of nausea and vomiting .
Mode of Action
This compound exhibits its antiemetic effects by inhibiting the dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors . It also potentiates the action of acetylcholine on the smooth muscle of the gastrointestinal tract, thus improving gastric motility and promoting the emptying of gastric contents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing the D2 receptors, this compound inhibits the action of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting . This results in enhanced cholinergic stimulation of smooth muscle, leading to improved gastric motility .
Pharmacokinetics
Metoclopramide is rapidly and well absorbed, with an absolute oral bioavailability of 80 ± 15.5% . Peak plasma concentrations occur at about 1 to 2 hours after a single oral dose . The mean elimination half-life, clearance, and volume of distribution of metoclopramide were 4.5 hrs (range, 2.0 to 12.5 hrs), 0.37 L/h/kg (range, 0.10 to 1.24 L/h/kg), and 1.93 L/kg (range, 0.95 to 5.50 L/kg), respectively .
Result of Action
The primary result of this compound’s action is the reduction of nausea and vomiting, which may be associated with conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It can also prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .
Action Environment
The action of metoclopramide hydrochloride hydrate (this compound) can be influenced by environmental factors such as humidity. For instance, the hydration/dehydration behavior of metoclopramide hydrochloride salt was investigated, and it was found that major structural rearrangement occurred upon dehydration, indicating the important role of water in stabilizing the structure of the monohydrate form . This suggests that the stability, and potentially the efficacy, of this compound can be influenced by environmental humidity.
Biochemical Analysis
Biochemical Properties
Reglan interacts with dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . It also interacts with serotonin 5-HT4 receptors and muscarinic receptors . These interactions play a crucial role in its antiemetic effects and its ability to stimulate gastric emptying .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It increases muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . This can help with nausea . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain . It also exhibits inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the increase in lower esophageal sphincter pressure (LESP) from a 5 mg dose lasts about 45 minutes, and that of 20 mg lasts between 2 and 3 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in chemotherapy-induced nausea and vomiting, a dosage of 2 mg/kg IV is administered 30 minutes before chemotherapy, then repeated two more times every 2 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, with CYP2D6 and CYP3A4 both contributing to its metabolism . The process of N-4 sulphate conjugation is a primary metabolic pathway of this compound .
Transport and Distribution
This compound is not extensively bound to plasma proteins (about 30%). The whole body volume of distribution is high (about 3.5 L/kg), which suggests extensive distribution of the drug to the tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metoclopramide is synthesized through a multi-step chemical process. The synthesis begins with the nitration of 4-chloro-2-methoxyaniline to form 4-chloro-2-methoxy-5-nitroaniline. This intermediate is then reduced to 4-chloro-2-methoxy-5-aminobenzamide. The final step involves the reaction of this compound with 2-(diethylamino)ethyl chloride under basic conditions to yield metoclopramide .
Industrial Production Methods: Industrial production of metoclopramide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Metoclopramide undergoes various chemical reactions, including:
Oxidation: Metoclopramide can be oxidized to form corresponding N-oxide derivatives.
Reduction: The nitro group in the intermediate stages of synthesis is reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Basic conditions using sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of metoclopramide.
Reduction: 4-chloro-2-methoxy-5-aminobenzamide.
Substitution: Metoclopramide as the final product.
Scientific Research Applications
Metoclopramide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Investigated for its effects on gastrointestinal motility and its interactions with neurotransmitter receptors.
Comparison with Similar Compounds
- Domperidone
- Cisapride
- Ondansetron
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUNJWWXKCWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
364-62-5 (Parent) | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10964306 | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2576-84-3, 7232-21-5, 54143-57-6 | |
Record name | Metoclopramide dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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